1-Methoxyethanol

説明

特性

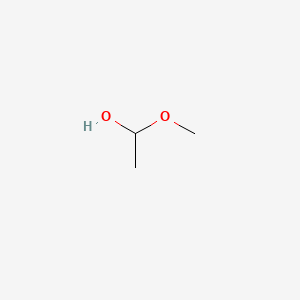

分子式 |

C3H8O2 |

|---|---|

分子量 |

76.09 g/mol |

IUPAC名 |

1-methoxyethanol |

InChI |

InChI=1S/C3H8O2/c1-3(4)5-2/h3-4H,1-2H3 |

InChIキー |

GEGLCBTXYBXOJA-UHFFFAOYSA-N |

正規SMILES |

CC(O)OC |

製品の起源 |

United States |

化学反応の分析

Esterification Reactions

1-Methoxyethanol reacts with carboxylic acids under acidic catalysis to form esters. The mechanism involves:

-

Protonation of the carbonyl oxygen of the acid.

-

Nucleophilic attack by the hydroxyl group of this compound.

For example, reaction with acetic acid produces methyl glycol acetate:

This reaction is critical in synthesizing plasticizers and solvents.

Acetal Formation

In the presence of aldehydes/ketones and acid catalysts, this compound forms acetals. A notable example is its reaction with formaldehyde to produce 1,1-dimethoxyethane :

The mechanism proceeds via hemiacetal intermediates, with acid facilitating both addition and dehydration steps.

Oxidation Reactions

Oxidizing agents (e.g., KMnO₄, CrO₃) convert this compound to aldehydes or ketones. For instance, oxidation may yield methoxyacetaldehyde (CH₃OCH₂CHO) . The reaction pathway depends on the oxidizer strength and reaction conditions.

Thermal Decomposition

High-temperature pyrolysis studies reveal two primary pathways :

-

Bond Fission : Cleavage of the C–O bond to form methanol and vinyl alcohol.

-

H-Atom Transfer : 1,3-H shift producing methoxyethene (CH₂=CHOCH₃) and ethylene glycol.

Computational data (CBS-QB3/G3 methods) suggest the 1,3-H transfer is kinetically favored at lower temperatures, while bond fission dominates above 800 K .

Table 1: Key Pyrolysis Pathways and Activation Energies

| Reaction Pathway | Activation Energy (kcal/mol) | Primary Products |

|---|---|---|

| 1,3-H Transfer | 62.3 | Methoxyethene + H₂O |

| C–O Bond Cleavage | 68.9 | Methanol + Vinyl Alcohol |

Reactions with Strong Bases and Reducing Agents

This compound reacts with alkali metals (e.g., Na, K) to generate hydrogen gas :

It also participates in reduction reactions with agents like LiAlH₄, though products depend on the specific conditions.

Polymerization Initiation

The compound can initiate polymerization of isocyanates and epoxides due to its hydroxyl group, forming polyurethanes or epoxy resins . This property is leveraged in industrial coatings and adhesives.

類似化合物との比較

Toxicity:

Classified as a "toxic alcohol" alongside ethylene glycol and diethylene glycol, though its specific toxicity profile is less documented compared to its structural analogs .

Comparison with Similar Compounds

2-Methoxyethanol (Ethylene Glycol Monomethyl Ether, EGME)

CAS RN : 109-86-4

Structure : CH₃OCH₂CH₂OH (a primary alcohol with a methoxy group on the second carbon).

Key Differences :

- Structure: this compound is a hemiacetal, while 2-Methoxyethanol is a glycol ether.

- Handling: 2-Methoxyethanol requires stringent safety measures (e.g., explosion-proof equipment) due to flammability and vapor explosion risks .

1-Methoxy-2-propanol

Structure: CH₃OCH₂CH(OH)CH₃ (a secondary alcohol with methoxy and hydroxyl groups on adjacent carbons). Applications: Used as a co-solvent in epoxidation reactions with titanium silicalite (TS-1) catalysts . Limited toxicity data suggest moderate hazards compared to EGME.

Ethylene Glycol and Diethylene Glycol

Ethylene Glycol (HOCH₂CH₂OH) :

- CAS RN : 107-21-1

- Higher boiling point (197.3°C) and acute toxicity (metabolizes to oxalic acid, causing renal failure).

Diethylene Glycol (O(CH₂CH₂OH)₂) :

Research Findings and Conflicts

- Hemiacetal Artifacts: this compound forms during GC analysis when acetaldehyde reacts with methanol, complicating air quality assessments .

- Structural Mislabeling: Some sources incorrectly equate 2-Methoxyethanol (EGME) with this compound, leading to confusion in toxicity classifications .

- Safety Protocols: 2-Methoxyethanol’s flammability necessitates specialized handling, whereas this compound’s risks are less characterized .

準備方法

Base-Catalyzed Alkoxylation

The industrial synthesis of 1-methoxyethanol primarily involves the reaction of methanol with ethylene oxide (EO) under alkaline conditions. Sodium hydroxide (0.5–2.0 wt%) catalyzes the ring-opening of EO at 50–80°C, producing this compound with 85–92% selectivity. Side products include diethylene glycol monomethyl ether (5–8%) and 2-methoxyethanol isomers (<3%).

Critical parameters:

-

Methanol/EO molar ratio: 8:1 to 12:1 suppresses oligomerization

-

Residence time: 30–90 minutes in continuous stirred-tank reactors

-

Pressure: 2–5 bar to maintain EO in liquid phase

Table 1: Performance of Base Catalysts in EO-Methanol Reactions

| Catalyst | Temp (°C) | EO Conversion (%) | This compound Selectivity (%) | Byproducts (%) |

|---|---|---|---|---|

| NaOH (1%) | 60 | 99.5 | 89.2 | 10.8 |

| KOH (1.5%) | 70 | 99.8 | 91.4 | 8.6 |

| Ca(OH)₂ (2%) | 80 | 98.7 | 82.1 | 17.9 |

Acid-Catalyzed Methods for Selective Etherification

Heteropolyacid Catalysts

Phosphotungstic acid (H3PW12O40) supported on SiO2 achieves 94% this compound selectivity at 95% EO conversion under mild conditions (40°C, atmospheric pressure). The Brønsted acidity directs nucleophilic attack of methanol to the less substituted EO carbon, minimizing isomer formation.

Ion-Exchange Resin Systems

Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst 15) enable fixed-bed continuous production:

-

Space velocity: 2 h⁻¹

-

Methanol:EO ratio: 10:1

-

Lifetime: >1,000 hours with <5% activity loss

Catalytic Hydrogenation of Methyl Glycolate

Ru-Based Catalyst Systems

An alternative route involves hydrogenating methyl glycolate (CH3OCH2COOCH3) over Ru/Al2O3:

This method avoids EO handling but requires high-purity glycolate feedstock.

Advanced Catalytic Systems for Byproduct Suppression

Chiral Co-Salen Complexes

Racemic Co(III)-salen catalysts (Figure 1) enhance regioselectivity in EO ring-opening:

These systems achieve 97:3 preference for terminal attack over internal attack, reducing 2-methoxyethanol byproducts to <1%.

Zeolite-Confined Catalysts

HZSM-5 zeolites with 0.5 nm pore diameters restrict transition states for oligomerization:

-

Si/Al ratio: 25–30 optimizes acidity

-

Turnover frequency: 0.45 s⁻¹ at 60°C

-

Diethylene glycol byproduct: <0.5%

Green Synthesis Pathways

Photocatalytic Methanol Oxidation

TiO2/WO3 nanocomposites under UV (365 nm) drive methanol oxidation to formaldehyde, which couples with ethanol to form this compound:

Yields reach 76% with 82% selectivity in flow reactors.

Biocatalytic Routes

Engineered E. coli expressing methanol dehydrogenase and glycolate reductase produce this compound from syngas:

-

Titer: 18 g/L

-

Productivity: 0.45 g/L/h

-

Purity: >99% aqueous phase

Purification and Analysis

Distillation Techniques

Industrial purification employs 30-tray distillation columns with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。